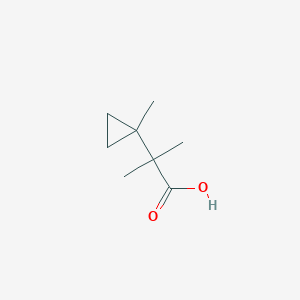
2-Methyl-2-(1-methylcyclopropyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(1-methylcyclopropyl)propanoic acid is a carboxylic acid derivative with the molecular formula C8H14O2. This compound is characterized by a cyclopropyl group attached to a propanoic acid backbone, making it an interesting subject for chemical research due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-methylcyclopropyl)propanoic acid typically involves the alkylation of a cyclopropane derivative followed by carboxylation. One common method includes the reaction of 1-methylcyclopropylmethanol with a strong base such as sodium hydride, followed by the addition of methyl iodide to form the corresponding ester. This ester is then hydrolyzed under acidic conditions to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, while automated systems ensure precise control over reaction conditions.
化学反应分析
Types of Reactions
2-Methyl-2-(1-methylcyclopropyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopropyl derivatives.
科学研究应用
2-Methyl-2-(1-methylcyclopropyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-2-(1-methylcyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can induce strain in the molecular structure, enhancing its reactivity and binding affinity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
相似化合物的比较
Similar Compounds
2-Methylpropanoic acid: Lacks the cyclopropyl group, making it less reactive.
2-Cyclopropylpropanoic acid: Similar structure but without the methyl group on the cyclopropyl ring.
2-Methyl-2-phenylpropanoic acid: Contains a phenyl group instead of a cyclopropyl group, leading to different chemical properties.
Uniqueness
2-Methyl-2-(1-methylcyclopropyl)propanoic acid is unique due to the presence of both a methyl and a cyclopropyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
属性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC 名称 |
2-methyl-2-(1-methylcyclopropyl)propanoic acid |
InChI |
InChI=1S/C8H14O2/c1-7(2,6(9)10)8(3)4-5-8/h4-5H2,1-3H3,(H,9,10) |
InChI 键 |
OZLYFDCOKHGVDO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)C(C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15301356.png)

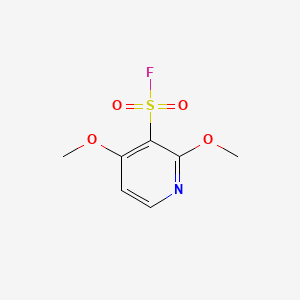
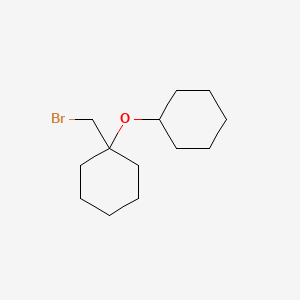
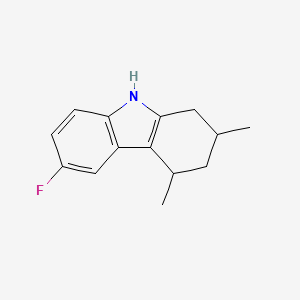
![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)

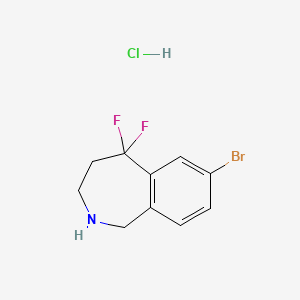
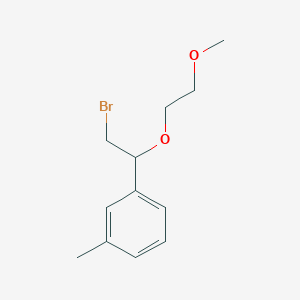


![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B15301416.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(ethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B15301422.png)
